Bis-PEG3-acid

PROTAC Targeted protein degradation Linker optimization

PROTAC linker length directly dictates ternary complex geometry and degradation efficiency-substituting Bis-PEG3-acid with a shorter or longer PEG homolog without quantitative SAR data risks potency loss, off-target toxicity, or complete inactivity. Bis-PEG3-acid (CAS 96517-92-9) provides the essential midpoint reference: • Preserves GSPT1 degradation (DC50 0.59-0.70 µM) while eliminating acute cytotoxicity seen with PEG2 linkers (CC50 1.33-0.85 µM) • One of the few PEG lengths supporting molecular-glue-mediated neosubstrate degradation; PEG4+ linkers fail entirely • Enables systematic deconvolution of target-specific degradation from linker-driven toxicity in early-stage PROTAC SAR Supplied with full QC documentation for reliable PROTAC development and bioconjugation workflows.

Molecular Formula C10H18O7
Molecular Weight 250.25 g/mol
Cat. No. B1667460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG3-acid
SynonymsBis-PEG3-acid
Molecular FormulaC10H18O7
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14)
InChIKeyWFLUHYUKINZPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG3-acid Procurement Guide: Properties, Applications, and Key Specifications


Bis-PEG3-acid (CAS 96517-92-9) is a homobifunctional polyethylene glycol (PEG) linker containing two terminal carboxylic acid groups separated by a three-unit ethylene glycol spacer . The terminal carboxylates can be activated with standard coupling reagents (e.g., EDC/HATU) for amide bond formation with primary amines on target biomolecules . As a PEG‑based PROTAC linker, it is employed to join E3 ligase ligands and protein‑of‑interest ligands to construct proteolysis‑targeting chimeras (PROTACs) . The hydrophilic PEG3 spacer enhances aqueous solubility of the final conjugate, a critical parameter for biological assays .

Homobifunctional carboxylic acid linker for amine conjugation
PEG3 spacer enhances aqueous solubility of bioconjugates
Activatable with standard coupling reagents (EDC/HATU)
PROTAC construction for E3 ligase and target protein ligand joining

Why Bis-PEG3-acid Cannot Be Substituted with Generic PEG Linker Analogs


In‑class PEG‑linker substitution is not a safe procurement assumption because PROTAC linker length directly controls ternary complex geometry, degradation efficiency, and neosubstrate selectivity [1]. Systematic variation of PEG unit number (2, 3, 4, 5, 6) has demonstrated that GSPT1 degradation, cytotoxicity, and target‑engagement are exquisitely length‑dependent [1]. Replacing Bis‑PEG3‑acid with a shorter (PEG2) or longer (PEG4/PEG5/PEG6) homolog without quantitative structure–activity data risks losing degradation potency, gaining off‑target toxicity, or abolishing activity entirely [1]. The quantitative evidence below provides the specific differentiation required for informed linker selection.

  • PEG2 linkers may introduce acute cytotoxicity not observed with PEG3, altering assay windows.
  • PEG4 and longer linkers abolish GSPT1 degradation activity; linker length directly controls degradation efficiency.
  • Neosubstrate selectivity and ternary complex geometry are length-dependent; generic PEG substitution risks losing functional activity.

Quantitative Differentiation Evidence for Bis-PEG3-acid Over Closest Analogs


PEG3 Linker Yields Intermediate GSPT1 Degradation Potency Compared to PEG2 (Stronger) and PEG4 (Inactive)

In a head‑to‑head comparison of PROTAC molecules differing only in PEG linker length, the PEG3‑containing degrader (compound 3) afforded a GSPT1 degradation DC50 of 0.59 µM (Western blot) / 0.70 µM (Lumit assay) with Dmax 68%/29%, whereas the PEG2 analog (compound 2) gave DC50 0.87/0.43 µM and Dmax 82/74%; the PEG4, PEG5, and PEG6 PROTACs induced no detectable GSPT1 degradation (N.D.) [1]. Thus PEG3 occupies a functional middle ground that preserves degradation capability while the longer linkers completely lose it.

GSPT1 Degradation Potency
Head-to-head
DC50 0.59 µM (WB) / 0.70 µM (Lumit)
PEG2: 0.87/0.43 µM; PEG4+: N.D.
Intermediate degradation potency; retains activity vs. inactive longer linkers
Dmax 68%/29% (PEG3), 82%/74% (PEG2)
PROTAC Targeted protein degradation Linker optimization

PEG3 Linker Eliminates the Acute Cytotoxicity Observed with PEG2 Linkers

In Alamar blue cell viability assays performed on HeLa cells, the PEG2‑based PROTACs (2 and 2bis) exhibited 50% cytotoxic concentrations (CC50) of 1.33 µM and 0.85 ± 0.11 µM [1]. For the PEG3‑containing PROTAC (compound 3), no detectable cytotoxicity was observed up to the highest tested concentration (CC50 not determined, N.D.) [1]. This demonstrates that the PEG3 spacer ablates the acute cytotoxicity inherent to the PEG2 linker length in the same molecular context [1].

Acute Cytotoxicity (CC50)
Head-to-head
CC50 N.D. (no cytotoxicity ≤30 µM)
PEG2: CC50 0.85–1.33 µM
Absence of acute cytotoxicity at tested concentrations
HeLa cells, Alamar blue assay
Cytotoxicity PROTAC safety Linker structure–toxicity relationship

PEG3 Linker Enables Quantifiable Pharmacodynamic Activity (IC50) Without the Toxicity Artifact of PEG2

In a cell‑based Shigatoxin‑1 protection assay measuring protein biosynthesis recovery, the PEG3‑containing PROTAC (compound 3) inhibited protein synthesis with an IC50 of 1.15 ± 0.19 µM [1]. In contrast, the PEG2‑based PROTACs (2 and 2bis) suppressed protein biosynthesis completely at 1–30 µM, preventing determination of an IC50 (IC50 >30 µM) [1]. The PEG3 linker therefore allows extraction of a classic dose–response relationship that is impossible to obtain with the more toxic PEG2 series [1].

Protein Synthesis Inhibition IC50
Head-to-head
IC50 1.15 ± 0.19 µM
PEG2: IC50 >30 µM (obscured by toxicity)
Quantifiable IC50 without cytotoxicity interference
Supports SAR-driven medicinal chemistry
Protein synthesis inhibition PROTAC pharmacodynamics Linker optimization

PEG3 Linker Confers Length-Dependent Selectivity for Neosubstrate Degradation Absent in Longer PEG Linkers

The study demonstrated that GSPT1 degradation triggered by PROTACs is a length‑dependent molecular‑glue effect: only PEG2 and PEG3 linkers induced GSPT1 degradation, while PEG4, PEG5, and PEG6 linkers showed no GSPT1 degradation (DC50 N.D., Dmax N.D.) [1]. This indicates that the PEG3 spacer allows ternary‑complex formation leading to neosubstrate recruitment, whereas longer PEG chains fail to bring the proteins into a productive orientation [1]. Thus Bis‑PEG3‑acid provides a unique selectivity window not achievable with extended PEG linkers.

Neosubstrate Selectivity
Class-level
PEG3 retains GSPT1 degradation; PEG4+ inert
Length-dependent selectivity for neosubstrate degradation
CRBN-recruiting PROTAC context
Selectivity Neosubstrate degradation Molecular glue mechanism

Evidence‑Based Application Scenarios for Bis-PEG3-acid in Research and Development


PROTAC Linker Optimization Campaigns Requiring Balanced Degradation Potency and Low Basal Cytotoxicity

When a medicinal chemistry team needs to systematically vary PROTAC linker length, Bis‑PEG3‑acid provides the midpoint reference that preserves GSPT1 degradation (DC50 0.59–0.70 µM) while eliminating the acute cytotoxicity seen with PEG2 (CC50 1.33–0.85 µM) [1]. This allows a clear deconvolution of target‑specific degradation from linker‑driven toxicity, an essential step in early‑stage PROTAC SAR [1].

Construction of PROTACs Designed to Engage Neosubstrates via Molecular Glue Mechanisms

For programs exploiting molecular‑glue‑mediated degradation of neosubstrates like GSPT1, Bis‑PEG3‑acid is a critical building block because PEG4 and longer linkers fail to induce any neosubstrate degradation [1]. The PEG3 spacer is one of the few lengths that supports productive ternary‑complex formation for this mechanism [1].

Bioconjugation Applications Requiring Precise 3‑unit PEG Spacing

Beyond PROTACs, the defined 3‑unit PEG spacer of Bis‑PEG3‑acid is valuable for any bioconjugation workflow where spacer length must be precisely controlled to avoid steric hindrance or to optimize distance between two functional biomolecules. The terminal carboxylic acid groups allow orthogonal activation and stepwise conjugation to amine‑containing targets [1].

Reference Standard for Analytical and Quality Control of PEG‑Linker Libraries

Owing to its well‑characterized properties (MW 250.25, C10H18O7, CAS 96517-92-9) , Bis‑PEG3‑acid can serve as a retention‑time or mass spectrometry standard when developing LC‑MS methods for PEG‑linker libraries, facilitating reliable identification of linker‑length homologs during synthesis and purification.

Application
Selection Property
Validation Focus
PROTAC linker length–activity profiling
PEG3 spacer with carboxylic acid termini
Degradation activity and cytotoxicity window in target cell model
Molecular-glue neosubstrate degradation
PEG3 enables ternary complex formation
Neosubstrate recruitment selectivity
Bioconjugation with defined spacer length
Exact 3-unit PEG spacer, homobifunctional COOH
Conjugation efficiency and steric optimization
Analytical reference for PEG linker libraries
Well-characterized PEG3 linker, homobifunctional
Retention time / MS reference method development

Technical Documentation Hub

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